molecular formula C16H13NS B11864761 5-Methyl-2-(naphthalen-2-ylsulfanyl)pyridine CAS No. 92856-71-8

5-Methyl-2-(naphthalen-2-ylsulfanyl)pyridine

Cat. No.: B11864761
CAS No.: 92856-71-8
M. Wt: 251.3 g/mol
InChI Key: RXXKDXGFXULQJZ-UHFFFAOYSA-N
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Description

5-Methyl-2-(naphthalen-2-ylsulfanyl)pyridine is an organic compound with the molecular formula C16H13NS. It is a derivative of pyridine, featuring a naphthalene-2-ylsulfanyl group at the 2-position and a methyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(naphthalen-2-ylsulfanyl)pyridine typically involves the reaction of 2-chloropyridine with 2-naphthalenethiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(naphthalen-2-ylsulfanyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-2-(naphthalen-2-ylsulfanyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-Methyl-2-(naphthalen-2-ylsulfanyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include modulation of cellular signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

    2-(Naphthalen-2-ylsulfanyl)pyridine: Lacks the methyl group at the 5-position.

    5-Methyl-2-(phenylsulfanyl)pyridine: Features a phenyl group instead of a naphthalene group.

    2-(Naphthalen-2-ylsulfanyl)quinoline: Contains a quinoline ring instead of a pyridine ring.

Uniqueness

5-Methyl-2-(naphthalen-2-ylsulfanyl)pyridine is unique due to the presence of both the naphthalen-2-ylsulfanyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct advantages in specific applications, such as enhanced binding affinity to biological targets or improved material properties .

Properties

CAS No.

92856-71-8

Molecular Formula

C16H13NS

Molecular Weight

251.3 g/mol

IUPAC Name

5-methyl-2-naphthalen-2-ylsulfanylpyridine

InChI

InChI=1S/C16H13NS/c1-12-6-9-16(17-11-12)18-15-8-7-13-4-2-3-5-14(13)10-15/h2-11H,1H3

InChI Key

RXXKDXGFXULQJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)SC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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